![molecular formula C14H16ClNO3 B5917233 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)
6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a dimethylamino methyl group at the 8th position, an ethyl group at the 4th position, and a hydroxy group at the 7th position on the chromen-2-one scaffold. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the acylation of a suitable precursor, such as methyl 5-chloro-5-oxovalerate, followed by cyclization with resorcinol under acidic conditions to form the chromen-2-one core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The chloro group at the 6th position can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: Formation of 7-keto-6-chloro-8-[(dimethylamino)methyl]-4-ethyl-2H-chromen-2-one.
Reduction: Formation of 6-hydro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
6-chloro-8-[(dimethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one: Similar structure with a methyl group at the 4th position instead of an ethyl group.
6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-quinolin-2-one: Similar structure with a quinolin-2-one core instead of a chromen-2-one core.
Uniqueness
6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-4-8-5-12(17)19-14-9(8)6-11(15)13(18)10(14)7-16(2)3/h5-6,18H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYPVYVFGLEFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)
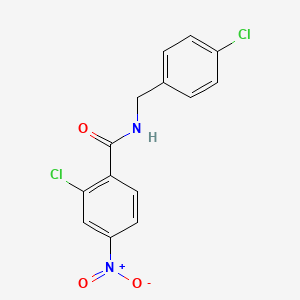
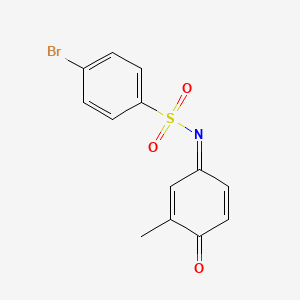
![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
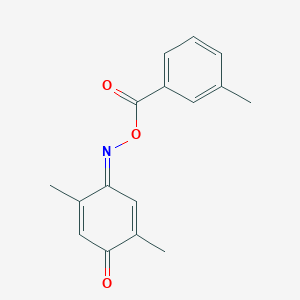
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917210.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)
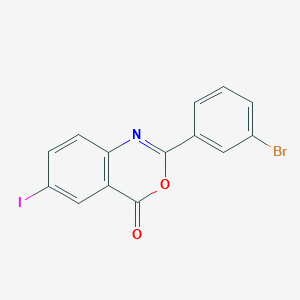
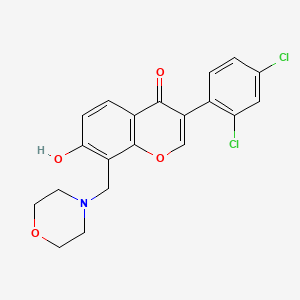
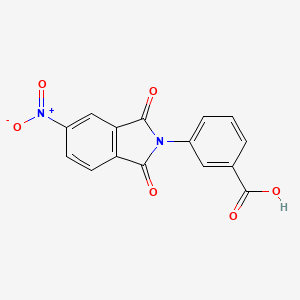
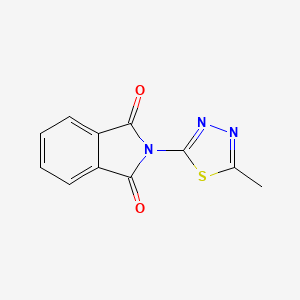
![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)
